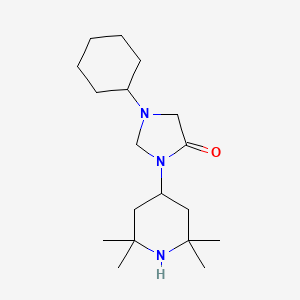

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O/c1-17(2)10-15(11-18(3,4)19-17)21-13-20(12-16(21)22)14-8-6-5-7-9-14/h14-15,19H,5-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKNVTPWQBBKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N2CN(CC2=O)C3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001155418 | |

| Record name | 4-Imidazolidinone, 1-cyclohexyl-3-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446053-29-8 | |

| Record name | 4-Imidazolidinone, 1-cyclohexyl-3-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446053-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Imidazolidinone, 1-cyclohexyl-3-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the tetramethylpiperidinyl group, which can be synthesized from 2,2,6,6-tetramethylpiperidine. This intermediate is then reacted with cyclohexyl isocyanate to form the desired imidazolidinone structure. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The imidazolidinone core distinguishes this compound from related heterocycles:

- : Compound 4d (1-[4-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)phenyl]piperidin-4-one) contains a thioxothiazolidinone ring (sulfur substitution at C2) instead of an imidazolidinone, reducing electron density and altering reactivity. The phenyl-piperidinone substituent also differs from the cyclohexyl-TMP groups in the target compound .

- : Dichloro[1-(4-methoxy-2-pyridyl)imidazolidin-2-one]copper(II) (5d) shares an imidazolidinone core but is substituted at the 1-position with a pyridyl group. The presence of a copper metal center introduces catalytic or coordination properties absent in the target compound .

- : Bis-TMP naphthalimide incorporates two TMP groups on a naphthalimide core.

Physical and Thermal Properties

- Compound 4d () decomposes above 250°C, while 5d () melts at 223–227°C. The target compound’s stability may exceed these due to its bulky substituents .

- Solubility :

Data Table: Key Comparisons

Biological Activity

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one (commonly referred to as CTPI) is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines a cyclohexyl group with a tetramethylpiperidinyl moiety, which may contribute to its stability and reactivity in biological systems. This article aims to provide a comprehensive overview of the biological activity of CTPI, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

- IUPAC Name: this compound

- Molecular Formula: C16H31N3O

- Molecular Weight: 281.44 g/mol

Structural Features

CTPI contains an imidazolidinone core that is substituted with both cyclohexyl and tetramethylpiperidine groups. The presence of these groups is believed to enhance the compound's stability and its ability to interact with biological targets.

CTPI's biological activity is primarily attributed to its ability to stabilize free radicals and mitigate oxidative stress. The tetramethylpiperidinyl group is known for its radical-scavenging properties, which play a crucial role in protecting cellular components from oxidative damage. This stabilization occurs through the following mechanisms:

- Radical Scavenging: CTPI can neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to lipids, proteins, and DNA.

- Enzyme Interaction: The compound may interact with various enzymes involved in oxidative stress pathways, modulating their activity and contributing to cellular protection.

Therapeutic Applications

Research has indicated several potential therapeutic applications for CTPI:

- Antioxidant Activity: Studies have shown that CTPI exhibits significant antioxidant properties, making it a candidate for protecting cells from oxidative damage in various diseases.

- Anti-inflammatory Effects: Preliminary findings suggest that CTPI may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and cardiovascular diseases.

- Neuroprotective Potential: Given its ability to mitigate oxidative stress, CTPI is being investigated for its neuroprotective effects in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies and Experimental Data

Recent studies have explored the biological effects of CTPI through various experimental models:

-

In Vitro Studies:

- A study conducted on neuronal cell lines demonstrated that CTPI significantly reduced ROS levels and enhanced cell viability under oxidative stress conditions.

- In another experiment using macrophages, CTPI was shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- In Vivo Studies:

Comparative Analysis with Similar Compounds

To better understand the unique properties of CTPI, it is useful to compare it with related compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine | Structure | Radical scavenger but lacks urea functionality |

| N-Cyclohexyl-2,6-bis(1-methylethyl)benzenamine | Structure | Similar cyclohexyl group but different chemical properties |

CTPI stands out due to its combined structural features that enhance its stability and effectiveness as a protective agent compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one, and how can regioselectivity be controlled?

Methodological Answer: The synthesis of imidazolidin-4-one derivatives often involves cyclocondensation or annulation strategies. For example, regioselective addition reactions of carbodiimides with triazoles (as demonstrated in imidazolone synthesis) can be adapted to construct the imidazolidin-4-one core . Key steps include:

- Functionalization of the piperidine moiety : Introduce the 2,2,6,6-tetramethylpiperidin-4-yl group via nucleophilic substitution or coupling reactions.

- Cyclization : Use iminophosphorane-mediated annulation to form the imidazolidinone ring, ensuring regioselectivity by optimizing reaction temperature and solvent polarity (e.g., DMF at 80°C) .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the cyclohexyl and tetramethylpiperidine substituents. Key signals include:

- Cyclohexyl protons: δ 1.2–1.8 ppm (multiplet).

- Tetramethylpiperidine methyl groups: δ 1.0–1.2 ppm (singlet).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., calculated [M+H] for CHNO: 332.2704).

- X-ray Crystallography : Resolve stereochemistry of the imidazolidinone ring, if single crystals are obtainable .

Q. How can researchers optimize reaction yields during scale-up?

Methodological Answer: Apply statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response Variables : Yield, purity.

Refer to case studies in imidazolone synthesis where DOE reduced experimental runs by 40% while maximizing yield .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in medicinal chemistry?

Methodological Answer:

- Analog Synthesis : Modify the cyclohexyl or tetramethylpiperidine groups to assess steric/electronic effects. For example, replace cyclohexyl with aryl groups to probe π-π interactions .

- Biological Assays : Test analogs against target receptors (e.g., angiotensin II receptors) using in vitro binding assays (IC determination) and molecular dynamics simulations to correlate substituent effects with activity .

- Data Analysis : Use multivariate regression to identify key structural descriptors (e.g., logP, polar surface area) influencing potency .

Q. How should researchers address contradictory data in degradation studies under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions.

- Analytical Workflow :

- HPLC-MS : Track degradation products; compare retention times and fragmentation patterns to reference standards.

- Kinetic Modeling : Calculate rate constants (k) and half-lives (t) to identify pH-dependent degradation pathways .

- Contradiction Resolution : Replicate experiments under controlled humidity and temperature to isolate pH-specific effects .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate:

- Lipophilicity : LogP (~3.5), critical for blood-brain barrier penetration.

- Metabolic Stability : Cytochrome P450 binding affinity (docking scores < -8 kcal/mol indicate high stability) .

- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB ID: 1BM0) to predict plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.